molecular formula C6H8NO4P B12128232 [Hydroxy(pyridin-4-yl)methyl]phosphonic acid CAS No. 5422-73-1

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid

Cat. No.: B12128232
CAS No.: 5422-73-1
M. Wt: 189.11 g/mol
InChI Key: YLAIKVDOERQUIK-UHFFFAOYSA-N
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Description

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid is an organic compound with the molecular formula C6H8NO4P It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both hydroxyl and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid reagents. One common method is the reaction of 4-pyridylmethyl chloride with phosphorous acid under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the phosphonic acid group yields phosphine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [Hydroxy(pyridin-4-yl)methyl]phosphonic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to bind to enzyme active sites and inhibit their activity .

Medicine

In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. The compound’s ability to inhibit enzymes involved in viral replication and cancer cell proliferation makes it a promising candidate for drug development .

Industry

In industry, this compound is used as a corrosion inhibitor and a chelating agent. Its ability to form stable complexes with metal ions makes it useful in preventing corrosion in metal surfaces and in water treatment processes .

Mechanism of Action

The mechanism of action of [Hydroxy(pyridin-4-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid group can form strong bonds with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in enzyme active sites. These interactions can inhibit enzyme activity and disrupt metal ion homeostasis, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Hydroxy(pyridin-4-yl)methyl]phosphonic acid is unique due to the presence of both hydroxyl and phosphonic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Additionally, its structural similarity to biological phosphates makes it a valuable tool in biochemical research and drug development .

Properties

CAS No.

5422-73-1

Molecular Formula

C6H8NO4P

Molecular Weight

189.11 g/mol

IUPAC Name

[hydroxy(pyridin-4-yl)methyl]phosphonic acid

InChI

InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H2,9,10,11)

InChI Key

YLAIKVDOERQUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(O)P(=O)(O)O

Origin of Product

United States

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